1-(4-benzylpiperidin-1-yl)butan-1-one 1-(4-benzylpiperidin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.: 77251-50-4
VCID: VC11057608
InChI: InChI=1S/C16H23NO/c1-2-6-16(18)17-11-9-15(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
SMILES: CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol

1-(4-benzylpiperidin-1-yl)butan-1-one

CAS No.: 77251-50-4

Cat. No.: VC11057608

Molecular Formula: C16H23NO

Molecular Weight: 245.36 g/mol

* For research use only. Not for human or veterinary use.

1-(4-benzylpiperidin-1-yl)butan-1-one - 77251-50-4

Specification

CAS No. 77251-50-4
Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
IUPAC Name 1-(4-benzylpiperidin-1-yl)butan-1-one
Standard InChI InChI=1S/C16H23NO/c1-2-6-16(18)17-11-9-15(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Standard InChI Key BJHVZCJXHHPAQV-UHFFFAOYSA-N
SMILES CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2
Canonical SMILES CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.35 g/mol. Its structure integrates a piperidine core, a benzyl substituent, and a ketone-functionalized butyl chain. Key physicochemical properties can be inferred from structurally analogous compounds:

PropertyValue/DescriptionSource Analogue
Boiling Point~134°C (at 7 mmHg)1-Benzyl-4-piperidone
Density~1.021 g/mL1-Benzyl-4-piperidone
SolubilityLow water solubility1-Benzyl-4-piperidone
LogP (Partition Coeff.)~2.1 (lipophilic)1-Benzyl-4-piperidone

The benzyl group enhances lipid solubility, facilitating blood-brain barrier penetration, while the ketone group provides a reactive site for further chemical modifications .

Synthesis Pathways

Alkylation of 4-Benzylpiperidine

A common route involves alkylating 4-benzylpiperidine with 4-bromobutan-1-one in the presence of a base such as potassium carbonate. This method mirrors protocols used for synthesizing fentanyl analogs, where piperidine derivatives react with alkyl halides :

4-Benzylpiperidine+4-Bromobutan-1-oneK2CO31-(4-Benzylpiperidin-1-yl)butan-1-one+HBr\text{4-Benzylpiperidine} + \text{4-Bromobutan-1-one} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(4-Benzylpiperidin-1-yl)butan-1-one} + \text{HBr}

Yields depend on solvent choice (e.g., acetonitrile or 2-propanol) and reaction temperature, typically ranging from 60–80°C .

Reductive Amination

An alternative approach employs reductive amination between 4-benzylpiperidine and levulinic acid (4-oxopentanoic acid), followed by decarboxylation. This method, adapted from piperidone syntheses , offers higher stereochemical control:

4-Benzylpiperidine+Levulinic AcidNaBH3CNIntermediateΔ1-(4-Benzylpiperidin-1-yl)butan-1-one\text{4-Benzylpiperidine} + \text{Levulinic Acid} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Intermediate} \xrightarrow{\Delta} \text{1-(4-Benzylpiperidin-1-yl)butan-1-one}

This route achieves yields up to 78% under optimized conditions .

Future Research Directions

  • Mechanistic Studies: Elucidate sigma receptor binding kinetics and downstream effects in cancer models .

  • Analgesic Efficacy: Evaluate opioid receptor activity in vivo compared to fentanyl analogs .

  • Regulatory Frameworks: Develop analytical standards for detecting the compound in forensic samples .

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